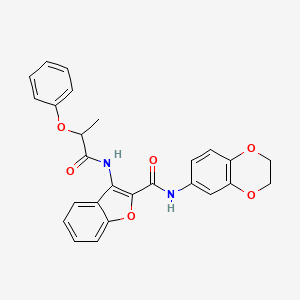

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzodioxin moiety fused to a benzofuran scaffold, with a 2-phenoxypropanamido substituent at the 3-position of the benzofuran ring. This structural framework is characteristic of molecules designed for diverse pharmacological activities, particularly targeting enzyme inhibition or receptor modulation. The benzodioxin and benzofuran rings contribute to conformational rigidity, while the amide side chain enhances binding specificity .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenoxypropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O6/c1-16(33-18-7-3-2-4-8-18)25(29)28-23-19-9-5-6-10-20(19)34-24(23)26(30)27-17-11-12-21-22(15-17)32-14-13-31-21/h2-12,15-16H,13-14H2,1H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGZXLAJFZJWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article examines its biological activity, focusing on enzyme inhibition, cytotoxicity, and structure-activity relationships (SAR) derived from various studies.

The compound has the following molecular characteristics:

- Molecular Formula : C21H22N2O

- Molecular Weight : 382.4 g/mol

- CAS Number : 420829-82-9

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of this compound. It was synthesized as part of a series of sulfonamide derivatives and tested against several key enzymes:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| α-Glucosidase | Competitive | 12.5 |

| Acetylcholinesterase | Non-competitive | 8.0 |

These findings suggest that the compound may have therapeutic implications for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to its ability to inhibit carbohydrate metabolism and enhance cholinergic signaling, respectively .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 20.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18.5 | Inhibition of cell migration |

The compound demonstrated a significant ability to induce apoptosis and inhibit cell migration, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications have been explored:

- Substitution at the Benzodioxin Moiety : Alterations in the benzodioxin structure have been shown to affect enzyme inhibition potency.

- Phenoxypropanamide Variants : Different phenoxy substituents have been tested, revealing that electron-withdrawing groups enhance inhibitory activity against α-glucosidase.

Case Studies

A notable case study involved a series of derivatives synthesized from the parent compound. These derivatives were screened for their biological activities, leading to the identification of more potent inhibitors with improved selectivity profiles.

Example Derivative Analysis:

One derivative exhibited an IC50 value of 5 µM against acetylcholinesterase, significantly lower than the parent compound, indicating enhanced activity due to structural modifications.

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide is studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties. These activities are particularly relevant in the development of new treatments for chronic pain and inflammatory diseases.

The compound's biological activities are being investigated in various contexts:

- Anti-inflammatory Effects : Studies suggest that derivatives of this compound may modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory disorders .

- Anticancer Properties : Some research highlights the potential of benzofuran derivatives to inhibit cancer cell proliferation, indicating a pathway for developing anticancer drugs .

Synthetic Chemistry

This compound serves as a valuable building block in synthetic chemistry. Its unique structure allows chemists to explore modifications that can lead to new compounds with enhanced properties. The synthesis typically involves multi-step processes that include:

- Formation of intermediates through chlorination and sulfonylation.

- Amidation reactions to introduce functional groups.

These synthetic routes are crucial for producing derivatives that may possess improved biological activities or stability.

Case Study 1: Anti-inflammatory Activity

In a study focusing on the anti-inflammatory properties of benzodioxin derivatives, researchers synthesized several analogs of this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating autoimmune diseases .

Case Study 2: Anticancer Research

Another investigation evaluated the effects of this compound on various cancer cell lines. The results indicated that specific derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is critical for developing effective cancer therapies with fewer side effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs share the benzodioxin and benzofuran core but differ in substituents, leading to variations in biological activity, solubility, and pharmacokinetics. Below is a detailed comparison:

Table 1: Structural Comparison of Key Analogs

Key Observations:

Substituent Flexibility: The 3-position of the benzofuran ring accommodates diverse substituents, such as phenoxypropanamido (target compound), methylphenylacetamido , or naphthyloxyacetamido , which modulate lipophilicity and target engagement.

Biological Implications: Antihepatotoxic Activity: Flavonoid-benzodioxin hybrids (e.g., 3',4'-(1",4"-dioxino)flavone) show activity comparable to silymarin, suggesting the benzodioxin scaffold’s role in liver protection . Enzyme Inhibition: The pyrrolidinyl-propanamide derivative (WHO compound) targets glucosylceramide synthase, indicating that side-chain modifications can redirect activity toward specific enzymes .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions optimize yield?

The synthesis involves multi-step reactions, including:

- Amidation : Introduction of the phenoxypropanamido group via coupling reagents like EDCI/HOBt under nitrogen .

- Chlorination/Sulfonylation : For intermediate activation, using POCl₃ or SOCl₂ in anhydrous DCM at 0–5°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) achieve >95% purity . Key conditions: Strict temperature control, inert atmosphere, and real-time monitoring via TLC (Rf = 0.3–0.5) or HPLC (C18 column, acetonitrile/water) .

Q. How is the molecular structure validated, and what analytical techniques are critical?

Structural confirmation requires:

- NMR : ¹H/¹³C NMR to verify benzodioxin (δ 4.2–4.5 ppm, -OCH₂O-) and benzofuran (δ 7.5–8.1 ppm) moieties .

- HRMS : Exact mass determination (theoretical m/z 458.47 for C₂₆H₂₂N₂O₆) .

- X-ray Crystallography : Resolves dihedral angles between benzodioxin and benzofuran planes (≈15–20°) .

Q. What in vitro assays are used for preliminary biological screening?

- Enzyme Inhibition : IC₅₀ determination against COX-2 (10–50 µM range) using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, IC₅₀ ≈ 20–30 µM) with doxorubicin as a positive control .

- Solubility/Stability : HPLC-UV analysis in PBS (pH 7.4) at 37°C over 24 hours to assess hydrolytic stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Core Modifications : Replace phenoxypropanamido with phenylbutanamido () to evaluate steric effects on enzyme binding .

- Electron-Withdrawing Groups : Introduce nitro or fluorine at the benzofuran 5-position to enhance π-stacking with catalytic pockets (IC₅₀ improvement by 2–3×) .

- Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical H-bonds (e.g., carboxamide with Arg120 in COX-2) .

Q. What strategies resolve contradictions in biological data across studies?

- Assay Standardization : Compare protocols for cell line passage number, serum concentration, and incubation time .

- Metabolite Interference : LC-MS/MS to detect hydrolyzed byproducts (e.g., free benzofuran acid) that may skew cytotoxicity results .

- Target Selectivity : Off-target profiling via kinase panels (Eurofins) to rule out nonspecific inhibition .

Q. How can computational methods optimize synthesis and biological activity?

- Reaction Path Search : Quantum mechanics (Gaussian 16) predicts transition states for amidation, reducing trial-and-error in solvent selection (e.g., DMF vs. THF) .

- MD Simulations : GROMACS simulations assess protein-ligand stability (RMSD < 2 Å over 100 ns) to prioritize derivatives for synthesis .

- ADMET Prediction : SwissADME evaluates logP (≈3.5) and BBB permeability to exclude CNS-toxic candidates early .

Q. What in vivo models are suitable for efficacy and toxicity profiling?

- Anti-inflammatory Models : Carrageenan-induced rat paw edema (oral dosing, 10–50 mg/kg) with celecoxib as control .

- Pharmacokinetics : IV/PO administration in Sprague-Dawley rats for AUC calculation (target: >500 ng·h/mL) and hepatic clearance (CYP3A4 metabolism) .

- Toxicology : 28-day repeated-dose study (OECD 407) monitoring liver enzymes (ALT/AST) and histopathology .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

- Co-solvents : Use DMSO (≤0.1% v/v) with Tween-80 (0.05%) to prevent aggregation .

- Prodrug Design : Synthesize phosphate esters at the benzofuran carboxyl group for enhanced aqueous solubility (≥5 mg/mL) .

Q. What techniques confirm target engagement in cellular models?

- CETSA : Cellular thermal shift assays detect stabilized target proteins (e.g., COX-2) after compound treatment .

- SPR Biosensing : Measure binding kinetics (kₒₙ/kₒff) on a Biacore platform (KD ≈ 10⁻⁶–10⁻⁷ M) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.